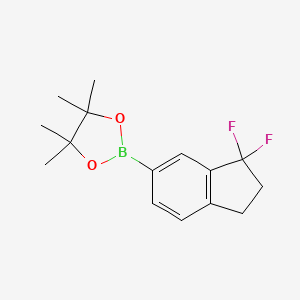
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)acetic acid.
Applications De Recherche Scientifique
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one
- 2-Chloro-1-(2-fluoro-4-methylphenyl)ethan-1-one
- 2-Chloro-1-(2-fluoro-3-methylphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and modify its interaction with various molecular targets, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
66122-32-5 |
|---|---|
Formule moléculaire |
C9H8ClFO |
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
2-chloro-1-(2-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
Clé InChI |
IBDAPKLPIMSQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



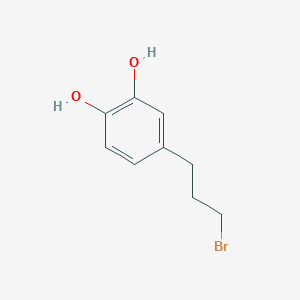
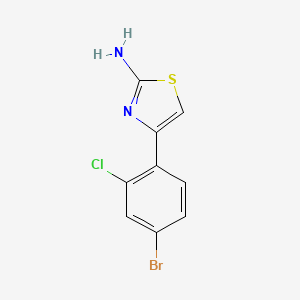
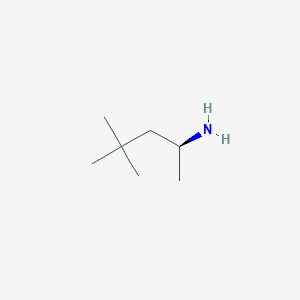

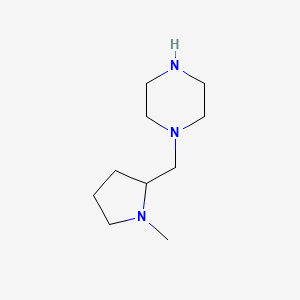
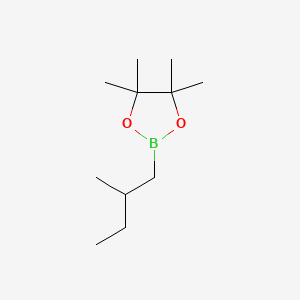
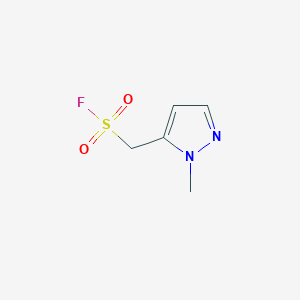
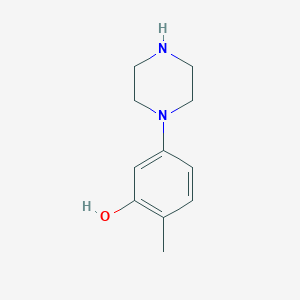
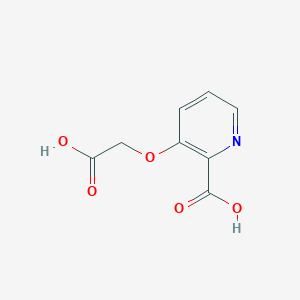
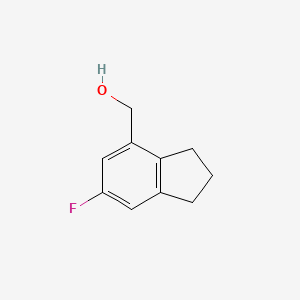
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

